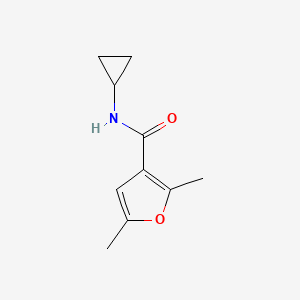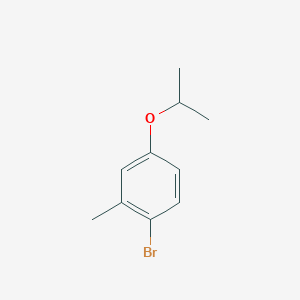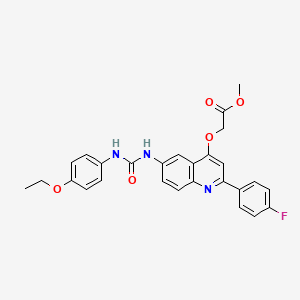![molecular formula C20H20N4O4S B2465054 3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 2035019-03-3](/img/structure/B2465054.png)
3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
5-HT2 Antagonist Activity
One of the notable applications of compounds related to the chemical structure is their use as 5-HT2 antagonists. Watanabe et al. (1992) synthesized derivatives with a similar structure and found that one of the compounds exhibited significant 5-HT2 antagonist activity, surpassing ritanserin in potency. This research highlights the potential use of such compounds in targeting serotonin receptors, which could have implications in treating various neurological and psychiatric conditions (Watanabe et al., 1992).
Crystal Structure Analysis
In the field of crystallography, Orozco et al. (2009) explored the structural characteristics of a similar compound, demonstrating its intricate hydrogen bonding patterns. This research contributes to the understanding of molecular interactions and crystal engineering (Orozco et al., 2009).
Antibacterial Properties
Compounds with a related structure have been investigated for their antibacterial properties. For example, Merugu et al. (2010) synthesized derivatives and assessed their antibacterial activity. Such studies are crucial for the development of new antibacterial agents, potentially leading to effective treatments against resistant bacteria strains (Merugu et al., 2010).
Antimicrobial and Anticancer Activities
Research into the antimicrobial and anticancer activities of related compounds has been conducted. Vlasov et al. (2022) synthesized derivatives and found moderate activity against various microorganisms, indicating potential applications in developing new antimicrobial agents (Vlasov et al., 2022). Similarly, Singh and Paul (2006) investigated the anti-cancer activities of derivatives, revealing significant activity against various human tumor cell lines, highlighting their potential as anticancer agents (Singh & Paul, 2006).
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound interacts with PARP-1, which is involved in DNA repair damage . The compound acts as an inhibitor of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . The compound inhibits this process, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition disrupts the DNA base excision repair (BER) and DNA single-strand break (SSB) repair processes . This disruption leads to genomic dysfunction and ultimately cell death .
Pharmacokinetics
The synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study . .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . The compound showed promising activity where it emerged as a potent PARP-1 inhibitor . It also exhibited high cytotoxicity against MCF-7 and HCT116 human cancer cell lines .
properties
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c25-19-17-7-4-11-21-18(17)22-20(26)24(19)16-8-12-23(13-9-16)29(27,28)14-10-15-5-2-1-3-6-15/h1-3,5-6,10,14,16-18,21H,4,7-9,11-13H2,(H,22,26)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNKNBZAKJSUDX-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC1)NC(=O)N(C2=O)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(NC1)NC(=O)N(C2=O)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2464972.png)

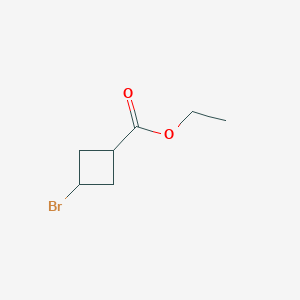
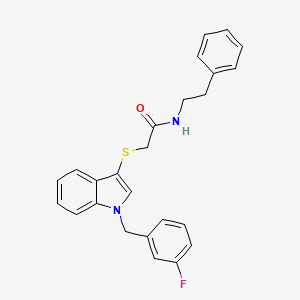

![benzo[d][1,3]dioxol-5-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2464977.png)
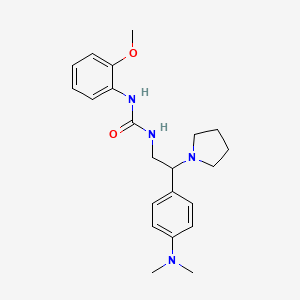

![1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2464985.png)
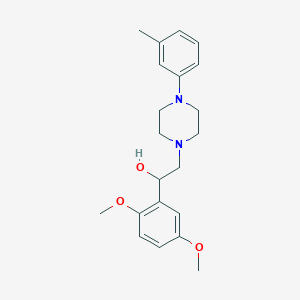
![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2464987.png)
